molecular formula C27H55NO14 B1524775 Amino-PEG12-Acid CAS No. 1186194-33-1

Amino-PEG12-Acid

Cat. No.: B1524775
CAS No.: 1186194-33-1
M. Wt: 617.7 g/mol
InChI Key: NLXRBQLQDLAFIM-UHFFFAOYSA-N
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Description

Amino-PEG12-Acid is a polyethylene glycol (PEG) derivative with an amino group at one end and a carboxylic acid group at the other. This compound is known for its high solubility in water and its ability to form stable amide bonds. It is widely used in various fields, including chemistry, biology, medicine, and industry, due to its versatility and biocompatibility .

Mechanism of Action

Target of Action

Amino-PEG12-Acid is a PEG-based PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . The primary targets of this compound, therefore, are the E3 ubiquitin ligase and the specific protein that the PROTAC is designed to degrade .

Mode of Action

This compound, as a part of a PROTAC molecule, connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This connection allows the PROTAC to bring the E3 ubiquitin ligase into close proximity with the target protein, facilitating the transfer of a ubiquitin molecule from the E3 ligase to the target protein . The ubiquitinated target protein is then recognized by the proteasome, an intracellular complex responsible for protein degradation, leading to the degradation of the target protein .

Biochemical Pathways

The biochemical pathways affected by this compound depend on the specific target protein of the PROTAC in which it is incorporated. By leading to the degradation of the target protein, the PROTAC can disrupt or modulate the biochemical pathways in which the target protein is involved .

Pharmacokinetics

Peptides, defined as polymers of less than 50 amino acids with a molecular weight of less than 10 kda, represent a fast-growing class of new therapeutics which have unique pharmacokinetic characteristics compared to large proteins or small molecule drugs .

Result of Action

The molecular and cellular effects of this compound’s action are the degradation of the target protein and the consequent disruption or modulation of the biochemical pathways in which the target protein is involved .

Action Environment

This compound is an aqueous soluble PEG reagent . Its action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules in the solution . .

Biochemical Analysis

Biochemical Properties

Amino-PEG12-Acid plays a significant role in biochemical reactions due to its unique structure. The compound consists of a polyethylene glycol chain with an amino group at one end and a carboxylic acid group at the other. This structure allows this compound to interact with various enzymes, proteins, and other biomolecules. For instance, the amino group can react with activated NHS esters, carbonyls (ketones, aldehydes), and primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds . These interactions make this compound a valuable reagent for cross-linking and conjugation reactions in biochemical research.

Cellular Effects

This compound influences various cellular processes and functions. Due to its hydrophilic and non-immunogenic properties, it can be added to media and attached to surfaces without interfering with cellular functions . The compound enhances the solubility of proteins and other biomolecules, reducing aggregation and increasing their stability. Additionally, this compound can affect cell signaling pathways, gene expression, and cellular metabolism by modifying the surface properties of cells and facilitating the delivery of therapeutic agents.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable amide bonds with biomolecules. The amino group of this compound reacts with carboxylic acids, activated NHS esters, and carbonyls to create covalent linkages . This reaction is facilitated by activators such as EDC or HATU, which promote the formation of amide bonds. These covalent linkages enable this compound to modify proteins, enzymes, and other biomolecules, thereby influencing their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability and resistance to degradation, making it suitable for long-term studies . Its effects on cellular function may vary depending on the duration of exposure and the specific experimental conditions. In vitro and in vivo studies have shown that this compound maintains its activity and functionality over extended periods, providing consistent results in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic or adverse effects. At higher doses, this compound may cause toxicity and adverse reactions, depending on the specific animal model and experimental conditions . It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modifying the activity of enzymes involved in amino acid metabolism . For example, this compound can interact with enzymes such as transaminases and dehydrogenases, affecting their catalytic activity and altering the metabolic pathways they regulate.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its hydrophilic nature and molecular structure. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, this compound can interact with binding proteins and other cellular components, affecting its localization and accumulation. The distribution of this compound within tissues depends on factors such as blood flow, tissue permeability, and the presence of specific transporters.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences. This subcellular localization allows this compound to exert its effects on specific cellular processes and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Amino-PEG12-Acid can be synthesized through a series of chemical reactions involving the polymerization of ethylene oxide to form polyethylene glycol, followed by the introduction of amino and carboxylic acid functional groups. The typical synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale polymerization and functionalization processes. These processes are carried out in controlled environments to ensure high purity and consistency of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain reagent-grade this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amino-PEG12-Acid is unique due to its dual functional groups (amino and carboxylic acid), which provide versatility in chemical reactions and applications. This dual functionality allows for the formation of stable amide and ester bonds, making it a valuable reagent in various fields .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H55NO14/c28-2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-31-3-1-27(29)30/h1-26,28H2,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXRBQLQDLAFIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H55NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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